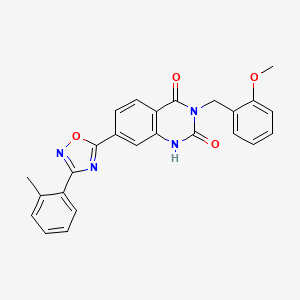

3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

The compound 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at position 3 with a 2-methoxybenzyl group and at position 7 with a 3-(ortho-tolyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the o-tolyl group introduces steric and electronic effects that may modulate target binding . The 2-methoxybenzyl substituent likely improves lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-15-7-3-5-9-18(15)22-27-23(33-28-22)16-11-12-19-20(13-16)26-25(31)29(24(19)30)14-17-8-4-6-10-21(17)32-2/h3-13H,14H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDNLWBSCHCVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Substitution Reactions: The aromatic substituents, such as the 2-methoxybenzyl and o-tolyl groups, are introduced through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro derivatives.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nitrating agents, and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group might yield 2-methoxybenzoic acid, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole derivative.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are well-documented for their anticancer properties. Studies have shown that the incorporation of various substituents can enhance the cytotoxic effects against different cancer cell lines. For example, derivatives of quinazoline have been evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (SW-480) cell lines, demonstrating significant antiproliferative activity.

Case Study: Antiproliferative Effects

In a recent study, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, suggesting promising potential for further development as anticancer agents .

Neuroprotective Effects

Research indicates that quinazoline compounds may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit amyloid-beta aggregation and cholinesterase activity has been highlighted as a mechanism through which these compounds may exert their effects.

Case Study: Alzheimer's Disease Models

In vitro studies have demonstrated that derivatives similar to 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can inhibit amyloid-beta aggregation with IC50 values in the nanomolar range. This suggests potential utility in developing treatments for Alzheimer's disease .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Quinazoline derivatives are known to exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

A recent investigation assessed the antimicrobial efficacy of several quinazoline derivatives against common pathogens. Results indicated that some compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Table 2: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | N-Alkylation | Methoxybenzyl bromide with quinazoline |

| 2 | Cyclization | Oxadiazole formation via amidoxime |

| 3 | Purification | Column chromatography |

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. The oxadiazole ring may contribute to the compound’s ability to interact with nucleic acids or proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinazoline Derivatives

Key Observations :

- Oxadiazole vs. Azo/Triazole: The target compound’s 1,2,4-oxadiazole ring offers superior metabolic stability compared to azo-linked quinazolinones, which may degrade under reducing conditions .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., oxadiazole formation via cyclization of amidoximes), contrasting with simpler azo-coupling in .

Pharmacological Potential Compared to Oxadiazole-Containing Analogues

- Antimicrobial Activity: 1,2,4-Oxadiazoles in ’s quinoline derivative showed moderate antibacterial activity. The target compound’s o-tolyl group may improve Gram-positive bacterial inhibition due to increased hydrophobicity .

- Kinase Inhibition: Quinazoline-diones (e.g., ’s derivatives) are known EGFR inhibitors. The oxadiazole moiety in the target compound could enhance binding to ATP pockets via hydrogen bonding .

Biological Activity

The compound 3-(2-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative with potential biological activities, particularly in cancer treatment. Quinazoline derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of the compound involves several steps:

- Formation of the Quinazoline Backbone : The starting material is typically an appropriate aniline derivative that undergoes cyclization to form the quinazoline core.

- Substitution Reactions : The introduction of the methoxybenzyl and oxadiazole groups occurs through nucleophilic substitution reactions.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Evaluation

Recent studies have explored the biological activity of this compound against various cancer cell lines and its mechanisms of action.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several human cancer cell lines:

- Cell Lines Tested :

- A2780 (Ovarian carcinoma)

- MCF-7 (Breast cancer)

- HePG-2 (Liver cancer)

- HCT-116 (Colorectal carcinoma)

Results

The biological evaluation indicated that the compound exhibits significant antiproliferative activity. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 15.5 |

| MCF-7 | 22.3 |

| HePG-2 | 29.4 |

| HCT-116 | 17.5 |

These results suggest that the compound is particularly effective against ovarian and colorectal cancer cell lines.

The anticancer effects are attributed to several mechanisms:

- Tubulin Inhibition : Molecular docking studies have shown that the compound interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The compound promotes apoptotic cell death as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Case Studies

Several case studies have documented the efficacy of similar quinazoline derivatives:

- Study A : A derivative with a similar structure demonstrated an IC50 of 12 µM against MCF-7 cells and was shown to induce apoptosis via mitochondrial pathways.

- Study B : Another related compound exhibited selective inhibition of EGFR-TK activity with an IC50 value ranging from 0.69 to 1.8 µM, highlighting the potential for targeting specific pathways in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.